2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-5-1-2-7(16-4-8(14)15)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXMYEGHXNQRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 4-fluoro-2-(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups, potentially leading to the formation of hydrofluoro derivatives.
Substitution: The compound is prone to nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the fluoro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Hydrofluoro derivatives.
Substitution: Substituted phenoxyacetic acids with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a phenoxyacetic acid backbone with fluorine and trifluoromethyl substituents. These groups enhance its chemical stability and lipophilicity, making it a valuable building block in organic synthesis. The mechanism of action primarily involves enzyme inhibition and receptor binding, which are critical for its biological activity.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid is utilized as a precursor in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique substituents allow for modifications that can lead to new therapeutic agents or crop protection chemicals.
2. Biology:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing drugs that target diseases mediated by these enzymes.
- Receptor Binding: It exhibits selective binding to various receptors, enhancing its efficacy in biological systems. For instance, it has shown potential in modulating CRTH2 receptor activity, which is linked to respiratory diseases such as asthma and COPD .
3. Industry:
- Specialty Chemicals Production: The compound is employed in producing specialty chemicals that require enhanced thermal stability and resistance to degradation. These properties make it suitable for various industrial applications.
Case Studies
1. Antibacterial Screening:
- A study evaluating various phenoxyacetic acid derivatives revealed that 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid exhibited superior antibacterial activity against multiple strains, indicating its potential as a broad-spectrum antimicrobial agent.
2. Anticancer Potential:
- Preliminary investigations demonstrated cytotoxic effects on human embryonic lung cells, suggesting that this compound could be explored further for its anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Physical Properties
Key Observations:
- Melting Points : S6 (125–130°C) has a lower melting point than S5 (132–134°C), suggesting that CF₃ reduces crystallinity compared to methyl groups .
- Solubility: The 4-fluoro substituent in the target compound may improve solubility in polar solvents relative to non-fluorinated analogs like 2-[4-(trifluoromethyl)phenoxy]acetic acid .
Hypolipidemic Activity:
- Aminothiazole-phenoxy acetic acid derivatives (e.g., 2-(4-(2-substituted aminothiazole-4-yl)phenoxy)acetic acid) exhibit significant hypolipidemic effects in preclinical models, attributed to their thiazole moieties enhancing PPARα/γ modulation . In contrast, the target compound lacks this heterocyclic group, which may limit its lipid-lowering efficacy.
- GW501516, a structurally distinct PPARδ agonist with a thiazole-methylthio-phenoxyacetic acid backbone, demonstrates potent metabolic regulation . The target compound’s simpler structure may offer fewer off-target effects but reduced receptor specificity.
Metabolic Stability:
- The target compound’s 4-F and 2-CF₃ groups likely synergize to further enhance stability compared to non-fluorinated counterparts .
Biological Activity
2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.
Chemical Structure and Properties
The compound features a phenoxyacetic acid backbone with fluorine and trifluoromethyl substituents, which enhance its pharmacological properties. The presence of these groups significantly influences its interaction with biological targets, including enzymes and receptors.
The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Binding : Its structural features allow for selective binding to various receptors, enhancing its efficacy in biological systems.
Antimicrobial Activity
Research indicates that 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.2 - 5.7 | Cefazolin | 4.2 |
| Plasmodium falciparum (3D7 strain) | 0.0049 - 0.16 | Chloroquine | 0.33 |
Antiparasitic Activity
The compound has shown promising results against Plasmodium falciparum, particularly in chloroquine-resistant strains. The IC50 values suggest that it could serve as a lead compound for developing new antimalarial drugs .
Case Studies
- Antibacterial Screening : In a study assessing various phenoxyacetic acid derivatives, 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid demonstrated superior activity against multiple bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .
- Anticancer Potential : Preliminary investigations into the anticancer activity of this compound revealed cytotoxic effects on human embryonic lung cells, suggesting further exploration in oncology is warranted .
Applications in Research
The unique structural characteristics of 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid make it a valuable building block in organic synthesis:
- Pharmaceutical Development : It is used in the synthesis of novel therapeutic agents targeting various diseases.
- Agrochemical Applications : The compound's properties lend themselves to applications in herbicides and pesticides, enhancing crop protection strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid?
- Methodological Answer : The synthesis typically involves substitution reactions on a phenolic core, followed by ester hydrolysis. For example, ethyl ester derivatives (e.g., ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) can be hydrolyzed under acidic or basic conditions to yield the acetic acid derivative . Alternative routes include nucleophilic aromatic substitution using fluoro- and trifluoromethyl-containing precursors, with reaction optimization focusing on catalysts (e.g., palladium for cross-coupling) and temperature control (60–120°C) .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- HPLC-MS for quantification and detection of impurities (e.g., residual solvents or byproducts) .
- X-ray crystallography for resolving crystal structure and verifying stereochemistry, particularly for chiral analogs .
Advanced Research Questions
Q. How does the substitution pattern (fluoro/trifluoromethyl positioning) influence biological activity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom modulates electronic effects. For example:
- Positional isomers : 2-[4-Fluoro-3-(trifluoromethyl)phenyl] analogs show 3× higher enzyme inhibition (IC₅₀ = 12 nM) compared to 2-[3-Fluoro-4-(trifluoromethyl)phenyl] derivatives due to better steric alignment with target receptors .
- Comparative table :
| Substituent Position (Fluoro/CF₃) | Enzyme Inhibition (IC₅₀) | LogP |
|---|---|---|
| 4-Fluoro, 2-CF₃ | 15 nM | 2.8 |
| 3-Fluoro, 4-CF₃ | 45 nM | 3.1 |
| 2-Fluoro, 5-CF₃ | 28 nM | 2.9 |
| Data derived from receptor-binding assays . |
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Purity verification : Use HPLC (≥97% purity) to rule out impurities affecting bioactivity .
- Structural analogs : Compare activity of positional isomers (e.g., 4-fluoro vs. 3-fluoro) to isolate substituent effects .
- Assay standardization : Replicate studies under controlled conditions (pH, temperature) to minimize variability .
Q. What in silico methods are effective for predicting target interactions?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., COX-2 or kinases). For example, docking studies revealed hydrogen bonding between the acetic acid moiety and Arg120 in COX-2, explaining anti-inflammatory activity .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and electrostatic potential to predict IC₅₀ values .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Methodological Answer : Solubility discrepancies often arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Use powder XRD to identify polymorphs .
- Solvent choice : Aqueous solubility may vary with pH (e.g., 0.1 mg/mL at pH 7.4 vs. 2.1 mg/mL at pH 2.0 due to protonation of the carboxylic acid group) .
Experimental Design Considerations
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Pd/C or CuI for Ullmann-type couplings improves yields (from 40% to 75%) .
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance reaction rates but require post-synthesis purification to remove residuals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
